REACTION_SMILES
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[BH4-:21].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH:12]([N:13]([CH2:14][CH3:15])[CH:16]([CH3:17])[CH3:18])([CH3:19])[CH3:20].[Na+:22].[OH:1][C:2](=[O:3])[c:4]1[n:5][c:6]([Cl:7])[cH:8][cH:9][c:10]1[Cl:11]>>[OH:1][CH2:2][c:4]1[n:5][c:6]([Cl:7])[cH:8][cH:9][c:10]1[Cl:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1nc(Cl)ccc1Cl
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Name
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Type
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product
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Smiles
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OCc1nc(Cl)ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |